Pseudoionone

Catalog No.
S609455
CAS No.
141-10-6
M.F
C13H20O
M. Wt
192.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pseudoionone

CAS Number

141-10-6

Product Name

Pseudoionone

IUPAC Name

(3E,5E)-6,10-dimethylundeca-3,5,9-trien-2-one

Molecular Formula

C13H20O

Molecular Weight

192.3 g/mol

InChI

InChI=1S/C13H20O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6-7,9-10H,5,8H2,1-4H3/b10-6+,12-9+

InChI Key

JXJIQCXXJGRKRJ-KOOBJXAQSA-N

SMILES

CC(=CCCC(=CC=CC(=O)C)C)C

Solubility

Practically insoluble to insoluble
Soluble (in ethanol)

Canonical SMILES

CC(=CCCC(=CC=CC(=O)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/C=C/C(=O)C)/C)C

Precursor for Ionones and Related Compounds

Pseudoionone serves as a valuable precursor for the synthesis of ionones, a class of volatile compounds with diverse applications. These include:

  • Fragrance Industry: Ionones contribute to the characteristic aromas of flowers like violets and irises, making them essential components in perfumes and personal care products [].
  • Food Additives: Certain ionones enhance the flavor and aroma of various food products, contributing to a more pleasant sensory experience [].
  • Pharmaceuticals: Research explores the potential of ionones in developing new medications, particularly for their anti-inflammatory and neuroprotective properties [].

By synthesizing ionones from pseudoionone, researchers can access these valuable compounds for diverse research purposes.

Model Compound for Studying Plant Metabolism

Pseudoionone shares structural similarities with carotenoids, which are essential pigments found in plants. It can be used as a model compound in studying plant metabolic pathways, particularly those involved in carotenoid biosynthesis []. This provides valuable insights into plant physiology and facilitates the development of strategies for improving crop yield and nutritional value.

Investigating Plant-Insect Interactions

Certain insects, like the tobacco hornworm, utilize pseudoionone as a kairomone, a chemical signal that attracts them to their food sources. Studying the interaction between pseudoionone and insects helps researchers understand insect behavior and develop environmentally friendly pest control methods [].

Exploration of Biological Activities

Emerging research explores the potential biological activities of pseudoionone itself. Studies suggest that it may possess:

  • Antimicrobial properties: Pseudoionone exhibits inhibitory effects against some bacterial and fungal strains, potentially leading to the development of new antimicrobial agents [].
  • Anticancer properties: Initial studies indicate that pseudoionone may have anti-proliferative effects on some cancer cell lines, warranting further investigation [].

Pseudoionone, also known as ψ-Ionone or (3E,5E)-6,10-dimethylundeca-3,5,9-trien-2-one, is a terpene ketone derived from the cleavage of the carotenoid β-ionone []. Terpenes are a large class of organic compounds found in plants, and ketones are a functional group containing a carbonyl (C=O) double bond. Pseudoionone serves as an intermediate in the commercial production of β-ionone, a key fragrance ingredient and precursor to vitamin A [].


Molecular Structure Analysis

Pseudoionone has the molecular formula C₁₃H₂₀O. Its structure features a conjugated system of three double bonds, with a ketone group (C=O) at the second carbon position. It also has two methyl (CH₃) groups, one at the sixth and another at the tenth carbon position []. The conjugated double bonds and the ketone group contribute to the characteristic odor and reactivity of the molecule [].


Chemical Reactions Analysis

Synthesis

Pseudoionone is typically obtained through the thermal or acid-catalyzed cleavage of β-carotene, a naturally occurring carotenoid pigment found in plants and fruits [].

β-carotene -> Pseudoionone + Other products

Conversion to β-ionone

Pseudoionone itself can be further isomerized (rearranged) into β-ionone under acidic conditions []. This conversion is a crucial step in the industrial production of β-ionone.

Pseudoionone -> β-ionone

Physical and Chemical Properties

  • Appearance: Yellow to dark yellow clear oily liquid [].
  • Boiling Point: 114-116 °C @ 2 mm Hg; 143-145 °C @ 12 mm Hg [].
  • Specific Gravity: 0.894-0.903 @ 25 °C [].
  • Refractive Index: 1.529-1.535 @ 20 °C [].
  • Solubility: Insoluble in water, soluble in organic solvents [].
  • Flash Point: 83.89 °C (TCC) [].

Physical Description

Solid
Pale yellow liquid; Warm floral aroma

XLogP3

3.9

Density

0.894-0.903

Melting Point

25 °C
<25°C

UNII

Z6K5D761AV

GHS Hazard Statements

Aggregated GHS information provided by 362 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (30.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (99.72%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

3548-78-5
141-10-6

Wikipedia

(3E,5E)-pseudoionone

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

3,5,9-Undecatrien-2-one, 6,10-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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